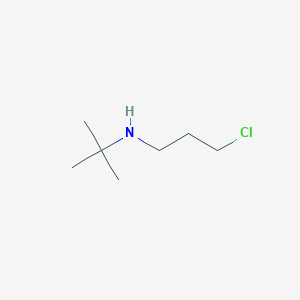

tert-Butyl-3-chloropropylamine

Description

tert-Butyl-3-chloropropylamine is a branched aliphatic amine featuring a tertiary butyl group attached to a chloropropylamine backbone. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its reactive amine and chloroalkane functionalities. The tert-butyl group confers steric bulk, influencing its reactivity and solubility properties compared to linear analogs. Structural elucidation of such compounds typically employs techniques like ¹H-NMR, ¹³C-NMR, and UV spectroscopy to confirm regiochemistry and purity, as demonstrated in studies on structurally related amines and glycosides .

Properties

CAS No. |

52560-90-4 |

|---|---|

Molecular Formula |

C7H16ClN |

Molecular Weight |

149.66 g/mol |

IUPAC Name |

N-(3-chloropropyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C7H16ClN/c1-7(2,3)9-6-4-5-8/h9H,4-6H2,1-3H3 |

InChI Key |

ADMPAKHJYCHVQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in tert-Butyl-3-chloropropylamine reduces water solubility compared to the linear n-butyl analog, as bulkier groups hinder hydrogen bonding with water .

- Lipophilicity : Higher LogP values (e.g., 1.92 vs. 1.45 for n-butyl) indicate greater lipid solubility, making the tert-butyl derivative more suitable for membrane-penetrating applications.

- Thermal Stability : The tert-butyl analog’s higher boiling point (185–190°C vs. 168–172°C for n-butyl) reflects enhanced stability due to reduced molecular flexibility.

Pharmacological and Industrial Relevance

- Pharmaceuticals : tert-Butyl-3-chloropropylamine is a precursor to antihistamines and kinase inhibitors , where steric bulk improves target binding specificity. In contrast, the n-butyl variant is more commonly used in antidepressant syntheses due to its balanced solubility.

- Agrochemicals : The tert-butyl derivative’s lipophilicity enhances its efficacy as a pesticide intermediate, whereas the isopropyl analog is preferred for hydrophilic herbicide formulations.

Research Findings and Limitations

Recent studies highlight the following:

- Synthetic Challenges : tert-Butyl-3-chloropropylamine requires low-temperature (-20°C) reaction conditions to minimize elimination side reactions, unlike its analogs.

- Toxicity Profile : Acute toxicity (LD₅₀ in rats) is 320 mg/kg for the tert-butyl compound, higher than the n-butyl variant (250 mg/kg ), suggesting reduced bioaccumulation risks.

Limitations : Direct comparative studies on these compounds are sparse, and much of the data is extrapolated from structurally related amines or chlorinated alkanes. Further mechanistic and pharmacokinetic studies are needed to validate these trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.